molecular formula C13H15NO3 B11049595 Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

Cat. No. B11049595
M. Wt: 233.26 g/mol
InChI Key: GRDCCZSONAJHRF-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is an organic compound with a complex structure that includes a pyridine ring, a carboxylate group, and a cyclohexyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxylic acid with cyclohexanone under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is unique due to its combination of a pyridine ring with a cyclohexyl ketone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-14-11(8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3

InChI Key

GRDCCZSONAJHRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCCCC2=O

Origin of Product

United States

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